molecular formula C15H22ClNO2 B4570529 4-[5-(3-chlorophenoxy)pentyl]morpholine

4-[5-(3-chlorophenoxy)pentyl]morpholine

Cat. No.: B4570529
M. Wt: 283.79 g/mol
InChI Key: YVKZXJPZHIVVJO-UHFFFAOYSA-N
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Description

4-[5-(3-chlorophenoxy)pentyl]morpholine is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.1339066 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the common synthetic routes for 4-[5-(3-chlorophenoxy)pentyl]morpholine, and what reaction conditions are optimal?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the alkylation of morpholine with a 5-(3-chlorophenoxy)pentyl halide (e.g., bromide or chloride) under basic conditions. For example, sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours facilitates the reaction . Optimization may require inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates. Purification often involves column chromatography using ethyl acetate/hexane gradients. Reaction progress can be monitored via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.6–3.8 ppm (morpholine ring protons) and δ 6.7–7.3 ppm (aromatic protons from 3-chlorophenoxy group) confirm structure. Coupling constants (J) in the pentyl chain (~1.5 ppm) validate alkyl linkage .
    • ¹³C NMR: Signals near 67 ppm (morpholine carbons) and 115–150 ppm (aromatic carbons) are diagnostic.
  • FT-IR: Stretching vibrations at ~1110 cm⁻¹ (C-O-C in morpholine) and ~1250 cm⁻¹ (C-Cl) provide functional group validation .
  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 298.8 (calculated for C₁₅H₂₁ClNO₂⁺) confirms molecular weight .

Q. Advanced: How can researchers address discrepancies in reaction yields when varying substituents on the morpholine ring?

Methodological Answer:
Yield variations often arise from steric hindrance or electronic effects. For example:

  • Steric Effects: Bulky substituents on the morpholine nitrogen (e.g., tert-butyl groups) may reduce yields by slowing alkylation kinetics. Use kinetic studies (e.g., varying reaction time/temperature) to identify rate-limiting steps .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the chlorophenoxy moiety can deactivate the aromatic ring, necessitating harsher conditions (e.g., higher temperatures or stronger bases). Systematic DFT calculations or Hammett plots can correlate substituent effects with reactivity .
  • Data Reconciliation: Compare results with structurally analogous compounds (e.g., 2-(4-chlorophenyl)morpholine or dimethomorph derivatives ) to identify trends.

Q. Advanced: What strategies optimize the compound’s solubility for in vitro biological assays?

Methodological Answer:
Low aqueous solubility is common due to the hydrophobic pentyl and aryl groups. Strategies include:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Structural Modifications: Introduce polar groups (e.g., hydroxyl or amine) on the pentyl chain via post-synthetic oxidation or substitution. Monitor changes in logP via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Characterize particle size via dynamic light scattering (DLS) .

Q. Advanced: How do researchers resolve contradictions in reported biological activities of morpholine derivatives?

Methodological Answer:
Contradictions may stem from assay variability or impurity profiles. To mitigate:

  • Purity Assessment: Use HPLC (≥95% purity threshold) and LC-MS to rule out byproducts (e.g., N-oxides from oxidation ).
  • Assay Standardization: Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media). For antimicrobial assays, follow CLSI guidelines for MIC determination .
  • Mechanistic Studies: Employ target-specific assays (e.g., enzyme inhibition kinetics for acetylcholinesterase) rather than broad phenotypic screens. Compare results with positive controls (e.g., donepezil for neuroactivity) .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., morpholine N-oxide) elute earlier in reverse-phase systems .

Q. Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs or kinases). Validate with mutagenesis data if available .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
  • QSAR Models: Develop models using descriptors like molar refractivity or topological polar surface area (TPSA) to predict ADMET properties .

Properties

IUPAC Name

4-[5-(3-chlorophenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c16-14-5-4-6-15(13-14)19-10-3-1-2-7-17-8-11-18-12-9-17/h4-6,13H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKZXJPZHIVVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[5-(3-chlorophenoxy)pentyl]morpholine
4-[5-(3-chlorophenoxy)pentyl]morpholine
4-[5-(3-chlorophenoxy)pentyl]morpholine
4-[5-(3-chlorophenoxy)pentyl]morpholine
4-[5-(3-chlorophenoxy)pentyl]morpholine
4-[5-(3-chlorophenoxy)pentyl]morpholine

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